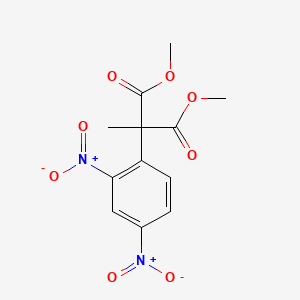

Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate is an organic compound that belongs to the class of dinitrophenyl derivatives. This compound is characterized by the presence of two methyl groups and a dinitrophenyl group attached to a malonate ester. It is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Mechanism of Action

Target of Action

The primary target of Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate is the mitochondria in cells . More specifically, it interacts with the oxidative phosphorylation pathway .

Mode of Action

This compound acts as an uncoupling agent in the oxidative phosphorylation process . It disrupts the proton gradient across the mitochondrial membrane, leading to a rapid consumption of ATP . This results in the release of energy as heat .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway . By uncoupling this pathway, it prevents the synthesis of ATP from ADP, disrupting the energy production in cells . The downstream effects include increased metabolic rate and heat production .

Pharmacokinetics

Related compounds like 2,4-dinitrophenol exhibit significantnonlinear pharmacokinetics . . These properties could impact the bioavailability of this compound.

Result of Action

The action of this compound leads to a rapid loss of ATP in cells . This can cause uncontrolled hyperthermia —up to 44 °C (111 °F)—and death in case of overdose . It also leads to an increase in the basal metabolic rate .

Biochemical Analysis

Biochemical Properties

Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate is structurally related to 2,4-Dinitrophenol , a compound known for its role in biochemical reactions .

Cellular Effects

Based on its structural similarity to 2,4-Dinitrophenol , it might influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It’s hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It’s important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It’s crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It’s likely that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It’s possible that it interacts with various transporters or binding proteins and may influence its localization or accumulation .

Subcellular Localization

It’s possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate typically involves the reaction of 2,4-dinitrophenylhydrazine with dimethyl 2-methylmalonate. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves the formation of a hydrazone intermediate, which then undergoes further reaction to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate undergoes various chemical reactions, including:

Nucleophilic Addition-Elimination Reactions: This compound reacts with nucleophiles to form addition products, which can then eliminate a small molecule such as water.

Reduction Reactions: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups under appropriate conditions.

Substitution Reactions: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Nucleophilic Addition-Elimination: Common reagents include hydrazine and other nucleophiles, with reactions typically carried out in methanol or ethanol.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Various halogenating agents and bases can be employed depending on the desired substitution.

Major Products

Hydrazones: Formed from nucleophilic addition of hydrazine.

Amines: Resulting from the reduction of nitro groups.

Substituted Malonates: Products of substitution reactions.

Scientific Research Applications

Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

2,4-Dinitrophenylhydrazine: A closely related compound used in similar nucleophilic addition reactions.

Dimethyl Malonate: Shares the malonate ester structure but lacks the dinitrophenyl group, making it less reactive.

2,4-Dinitrophenol: Another dinitrophenyl derivative with different applications, particularly in biochemistry and toxicology.

Uniqueness

Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate is unique due to the combination of the dinitrophenyl group and the malonate ester. This combination imparts distinct reactivity and makes it suitable for a wide range of applications in synthetic chemistry and biochemical research .

Biological Activity

Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate (DM-DNPM) is an organic compound notable for its diverse biological activities and applications in synthetic chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H12N2O8

- Molecular Weight : 312.23 g/mol

- CAS Number : 102-62-5

DM-DNPM features a dinitrophenyl group, which is significant in its biological interactions, particularly in enzyme inhibition and as a potential therapeutic agent.

DM-DNPM exhibits various biological activities primarily due to the electron-withdrawing effects of the dinitrophenyl moiety. This characteristic enhances its reactivity towards nucleophiles, making it a useful intermediate in the synthesis of biologically active compounds.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular processes.

- Antimicrobial Properties : Preliminary studies suggest that DM-DNPM may possess antimicrobial activity, making it a candidate for further investigation as an antibacterial agent.

- Cytotoxicity : Research indicates that DM-DNPM can induce cytotoxic effects in various cancer cell lines, suggesting potential applications in cancer therapy.

Synthesis and Reaction Conditions

The synthesis of DM-DNPM typically involves the reaction of malonic acid derivatives with 2,4-dinitrochlorobenzene under basic conditions. The following table summarizes key synthesis parameters:

| Reactants | Base Used | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|

| Dimethyl malonate + 2,4-DNCl | K2CO3 | 60 | 4-8 | 80 |

| Dimethyl malonate + 2,4-DNCl | Cs2CO3 | 64 | 4-8 | 80 |

Study on Enzyme Inhibition

A study published in Journal of Organic Chemistry demonstrated that DM-DNPM effectively inhibits the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The inhibition was quantified using IC50 values, revealing a competitive inhibition mechanism.

Antimicrobial Activity

In vitro assays conducted against Staphylococcus aureus and Escherichia coli showed that DM-DNPM exhibits significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Cytotoxic Effects on Cancer Cells

Research presented at the International Conference on Cancer Therapeutics indicated that DM-DNPM reduced cell viability in breast cancer cell lines by inducing apoptosis. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls.

Properties

IUPAC Name |

dimethyl 2-(2,4-dinitrophenyl)-2-methylpropanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O8/c1-12(10(15)21-2,11(16)22-3)8-5-4-7(13(17)18)6-9(8)14(19)20/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJYBPLNWGEKFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])(C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.